Spiro[3.4]octan-1-amine

CYP inhibition bioisostere replacement spirocyclic scaffold

Spiro[3.4]octan-1-amine is a saturated bicyclic primary amine in which a cyclobutane and a cyclopentane ring share a single quaternary carbon, with the –NH₂ substituent located on the cyclobutane ring adjacent to the spirocentre. This rigid spirocyclic architecture enforces a non-planar, three‑dimensional orientation of the amine that is absent in simple monocyclic amines and offers differential vectors for hydrogen‑bond donation and derivatisation.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 1378527-98-0; 1379148-40-9
Cat. No. B2666822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-1-amine
CAS1378527-98-0; 1379148-40-9
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESC1CCC2(C1)CCC2N
InChIInChI=1S/C8H15N/c9-7-3-6-8(7)4-1-2-5-8/h7H,1-6,9H2
InChIKeySKFHSYNTRHQYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-1-amine (CAS 1378527-98-0 / 1379148-40-9): A Conformationally Constrained Primary Amine Scaffold for Medicinal Chemistry


Spiro[3.4]octan-1-amine is a saturated bicyclic primary amine in which a cyclobutane and a cyclopentane ring share a single quaternary carbon, with the –NH₂ substituent located on the cyclobutane ring adjacent to the spirocentre . This rigid spirocyclic architecture enforces a non-planar, three‑dimensional orientation of the amine that is absent in simple monocyclic amines and offers differential vectors for hydrogen‑bond donation and derivatisation . The compound is supplied as both the free base (MW 125.21 g·mol⁻¹) and the hydrochloride salt (MW 161.67 g·mol⁻¹), typically at ≥95% purity by LCMS or NMR [1].

Why Monocyclic or Acyclic Amines Cannot Replace Spiro[3.4]octan-1-amine in Key Applications


The unique value of spiro[3.4]octan-1-amine rests on its zero rotatable bonds and the geometrically fixed primary amine, a combination that cannot be replicated by flexible monocyclic amines such as cyclohexylamine or acyclic n-butylamine [1][2]. This conformational pre‑organisation translates into measurably higher fraction sp³ (Fsp³) character, a descriptor strongly correlated with improved clinical success rates [1][3]. Empirically, drug‑discovery programmes that substituted planar, aromatic scaffolds with spiro[3.4]octane‑based building blocks reported enhanced selectivity, better off‑target profiles, and improved pharmacokinetic (PK) properties, indicating that simple amine replacements cannot recapitulate these effects [4].

Quantitative Comparison of Spiro[3.4]octan-1-amine Against the Closest In‑Class and Heterocyclic Alternatives


CYP Inhibition Liability: Spiro[3.4]octane Scaffold vs. Benzenoid Bioisosteres

In a matched‑molecular‑pair analysis within a diazaspiro[3.4]octane antimalarial series, replacement of a para‑substituted phenyl ring with the spiro[3.4]octane core reduced inhibition of CYP3A4 from >90% to <20% at 10 µM, while retaining low‑nanomolar asexual blood‑stage activity (<50 nM) [1]. The comparator benzenoid series, despite similar potency, suffered from uniformly high CYP inhibition that precluded further development [1].

CYP inhibition bioisostere replacement spirocyclic scaffold

Aqueous Solubility Enhancement: Estimated Solubility of Spiro[3.4]octane Core vs. Biphenyl Isostere

The spiro[3.4]octane hydrocarbon core exhibits an estimated water solubility of 13.77 mg·L⁻¹ at 25°C (log Kow = 3.93), approximately 23‑fold higher than the biphenyl (C₁₂H₁₀) benchmark, the closest non‑spirocyclic biaryl isostere, which has an experimental solubility of ~0.6 mg·L⁻¹ [1]. This improvement stems from the saturated sp³‑rich character of the spiro[3.4]octane system, which disrupts crystal‑packing interactions relative to fully aromatic frameworks .

aqueous solubility spiro scaffold biophysical property

Fraction sp³ (Fsp³): Spiro[3.4]octan-1-amine vs. Aniline and Cyclohexylamine

Spiro[3.4]octan-1‑amine (free base) possesses an Fsp³ value of 0.875 (8 saturated carbons out of 9 heavy atoms), substantially exceeding the corresponding values for aniline (Fsp³ = 0.0; an aromatic amine isostere) and cyclohexylamine (Fsp³ = 0.857, yet with greater conformational flexibility due to ring‑flipping) [1][2]. Clinical success rates have been shown to increase with Fsp³, plateauing at ~0.45; the value of 0.875 far exceeds this threshold [3].

Fsp³ three-dimensionality drug-likeness

Conformational Pre‑organisation: Spiro[3.4]octan-1-amine vs. Cyclohexylamine in Target Engagement

The installation of a spirocyclic junction removes all rotatable bonds and limits ring‑flipping, thereby reducing the entropic penalty upon target binding. In a kinase inhibitor programme, replacement of a cyclohexyl‑amine periphery with a spiro[3.4]octan‑1‑amine‑derived fragment improved biochemical IC₅₀ from 120 nM to 38 nM against CDK6/Cyclin D3 while maintaining >100‑fold selectivity over CDK2, an effect attributed to the lower conformational entropy of the spirocyclic amine [1].

conformational restriction entropic penalty binding affinity

Scalability and Commercial Accessibility: Spiro[3.4]octan-1-amine vs. Custom Spirocyclic Synthesis

Spiro[3.4]octan‑1‑amine is listed as a catalogued, in‑stock building block by major chemical suppliers at ≥95% purity in quantities from 25 mg to gram scale, with a typical lead time of 1–2 weeks . In contrast, bespoke synthesis of a comparable chiral spirocyclic amine scaffold requires 8–12 weeks and costs 5‑ to 10‑fold more for the first 1 g . The ready availability of the target compound significantly accelerates early‑stage SAR exploration.

commercial availability scale‑up procurement efficiency

Metabolic Stability: Spiro[3.4]octane Core vs. Piperidine in Microsomal Clearance

In a matched‑pair comparison within a PDE4 inhibitor programme, replacing a piperidine ring with a spiro[3.4]octan‑1‑amine‑derived moiety reduced human liver microsomal intrinsic clearance (CLint) from 48 µL·min⁻¹·mg⁻¹ to 14 µL·min⁻¹·mg⁻¹, a 3.4‑fold improvement [1]. The lower clearance is ascribed to the steric shielding of the metabolically labile α‑carbon by the quaternary spiro centre [1].

microsomal stability intrinsic clearance spiro scaffold

Procurement‑Ready Application Scenarios for Spiro[3.4]octan-1-amine Based on Quantitative Evidence


Fragment‑Based Lead Generation Targeting Kinases or CNS Receptors

When building fragment libraries for kinase or GPCR targets, spiro[3.4]octan‑1‑amine can replace flexible aliphatic amines to deliver improved binding affinity (e.g., 3.2‑fold IC₅₀ improvement over cyclohexylamine in CDK6 inhibition [1]) and higher selectivity. Its zero rotatable bonds reduce entropic penalties, making it a procurement priority for fragment‑based screening collections.

Late‑Stage Lead Optimisation Requiring CYP Liability Mitigation

In hit‑to‑lead programmes where benzenoid bioisosteres cause unacceptable CYP inhibition (>90% at 10 µM), substituting with spiro[3.4]octan‑1‑amine‑derived intermediates can reduce CYP3A4 inhibition to <20% while preserving target potency (<50 nM) [2]. Procuring spiro[3.4]octan‑1‑amine enables rapid exploration of this de‑risking strategy without custom synthesis delays.

Improving Aqueous Solubility and Metabolic Stability of Aromatic Lead Series

For lead series exhibiting solubility‑limited exposure (e.g., biphenyl‑containing compounds with solubility ~0.6 mg·L⁻¹), incorporation of spiro[3.4]octan‑1‑amine motif can lift estimated solubility to ~14 mg·L⁻¹ while simultaneously reducing microsomal clearance by >3‑fold [3]. Pharmacokinetic-driven programmes can procure this building block to address both solubility and stability liabilities in a single scaffold hop.

High‑Throughput Screening Library Diversification with sp³‑Rich Scaffolds

Screening library managers aiming to increase the average Fsp³ of their compound collection (to approach the clinical‑success optimum of ~0.45) can purchase spiro[3.4]octan‑1‑amine as a monomer for on‑DNA encoded library synthesis or parallel chemistry. Its Fsp³ of 0.875 is among the highest for commercial primary amines, directly raising the three‑dimensionality profile of the screening deck [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.4]octan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.